4-Methylbicyclo[2.2.2]octane-2,6-dione
Description
Structure
3D Structure
Properties
CAS No. |
119986-98-0 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methylbicyclo[2.2.2]octane-2,6-dione |
InChI |
InChI=1S/C9H12O2/c1-9-3-2-6(7(10)4-9)8(11)5-9/h6H,2-5H2,1H3 |
InChI Key |
MDSIHOJODTWKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C(=O)C1)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction is a cornerstone for constructing bicyclo[2.2.2]octane frameworks. A notable method involves the high-pressure cycloaddition of ethylene with cyclohexadiene derivatives. For instance, 4-cyanocyclohexa-1,3-diene-1-carboxylate reacts with ethylene under 60–300 kg/cm² pressure at 100–230°C to yield bicyclo[2.2.2]oct-2-ene intermediates . Subsequent hydrolysis and oxidation steps convert these intermediates into the target dione.
Mechanistic Insights :
The reaction proceeds via a concerted [4+2] cycloaddition, where the diene (cyclohexadiene) and dienophile (ethylene) form a six-membered transition state. Steric and electronic effects dictate regioselectivity, with ethylene’s high pressure ensuring sufficient reactivity .
Optimization Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Pressure | 150 kg/cm² | 78 |
| Temperature | 180°C | 78 |
| Catalyst | None | – |
This method avoids extreme pressures (>1000 kg/cm²) required in earlier approaches, enhancing practicality .
Oxidative Decarboxylation of Keto Dicarboxylic Acids
Oxidative decarboxylation using lead tetraacetate (LTA) has been employed to synthesize bicyclo[2.2.2]octane derivatives. For example, treatment of 5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acid (37 ) with LTA yields 3-endo-acetoxy-1,3-exo-dimethylbicyclo[2.2.2]oct-5-en-2-one (33 ) alongside rearranged products .
Key Challenges :
-
Rearrangement : Competing 1,2-acyl migrations lead to bicyclo[3.2.1]octane byproducts, reducing selectivity .
-
Oxidation Control : Over-oxidation risks necessitate precise stoichiometry.
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Lead tetraacetate | Acetic acid | 80°C | 45 |
BicycloAnnulation Reaction (BAR) Pathway
The BAR pathway, pioneered by the Ghatak group, enables direct construction of bicyclo[2.2.2]octandiones. For instance, bicyclo[2.2.2]octane-1,2-dione undergoes retro-Claisen/aldol rearrangements to form allo-cedrane skeletons, which can be functionalized to yield 4-methyl derivatives .
Stereochemical Considerations :
-
Intramolecular Diels-Alder reactions of ortho-benzoquinones (10 ) exhibit unpredictable stereoselectivity, necessitating chiral auxiliaries or catalysts .
Synthetic Route :
-
Grignard addition to aldehyde 11 forms o-methoxyphenol.
-
Oxidation yields ortho-benzoquinone 10 .
-
Intramolecular Diels-Alder reaction forms bicyclo[2.2.2]octane-2,6-dione .
Yield Optimization :
| Step | Reagent | Yield (%) |
|---|---|---|
| Grignard Addition | MeMgBr | 82 |
| Oxidation | Ag₂O | 75 |
| Cycloaddition | – | 68 |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Diels-Alder | Scalable, moderate conditions | Requires high-pressure equipment | 78 |
| Oxidative Decarboxyl | Direct functionalization | Low selectivity, byproducts | 45 |
| BAR Pathway | High stereochemical control | Multi-step, costly reagents | 68 |
Chemical Reactions Analysis
Oxidation and Reduction Pathways
The compound’s ketone groups participate in redox reactions. Reduction studies on related bicyclo[2.2.2]octane derivatives reveal:
-
Radical-mediated reduction can lead to rearrangement products. For example, reduction of substituted cycloadducts generates mixtures of unrearranged and rearranged bicyclo[3.2.1]oct-6-enes, depending on reaction conditions .
-
Decarbonylation may occur, producing secondary radicals that can further reduce to bicyclo[2.2.2]octene derivatives .
Homoenolization and H-D Exchange
Homoenolization, a reaction involving enol intermediates, has been studied extensively in bicyclo[2.2.2]octane systems:
Key findings from H-D exchange experiments :
| Parameter | Entry 1 | Entry 2 | Entry 3 |
|---|---|---|---|
| Base concentration (M) | 0.1 | 0.01 | 0.001 |
| Temperature (°C) | 175 | 175 | 175 |
| Reaction time (h) | 6 | 6 | 6 |
| Deuterium incorporation (d per molecule) | 3.7 | 3.1 | 2.8 |
| Primary site of exchange | Bridgehead methyl | Bridgehead methyl | Bridgehead methyl |
The bridgehead methyl group undergoes rapid H-D exchange via an equilibrium with an isomer containing an active methylene group . This mechanism explains the unusually fast exchange rates compared to simpler methyl groups.
Rearrangement Reactions
The bicyclic framework enables structural rearrangements under specific conditions:
-
Radical-induced rearrangements : Reduction of 4-methoxy esters generates mixtures of bicyclo[2.2.2]octene and bicyclo[3.2.1]octene derivatives, with rearrangement favored under certain conditions .
-
Thermally induced isomerization : Heating can lead to conjugated diene formation via retro-Diels-Alder or Alder-Rickert mechanisms, though specific pathways depend on substituents .
Comparison of Reactivity in Bicyclic Systems
While direct comparative data for 4-Methylbicyclo[2.2.2]octane-2,6-dione is limited, insights from related compounds highlight:
-
Steric effects : The bicyclo[2.2.2]octane framework imposes significant steric hindrance, reducing reactivity compared to smaller bicyclic systems like bicyclo[1.1.0]butane.
-
Functional group positioning : The dual ketone groups at positions 2 and 6 enhance electrophilicity, potentially influencing nucleophilic attack patterns.
Experimental Conditions and Stability
Reactions involving this compound often require:
Structural and Mechanistic Insights
The bicyclo[2.2.2]octane framework stabilizes intermediates through conjugation and steric protection. This is evident in:
Scientific Research Applications
Chemistry
4-Methylbicyclo[2.2.2]octane-2,6-dione serves as a crucial building block in organic synthesis, allowing chemists to construct more complex molecular architectures. Its rigid bicyclic structure facilitates the study of reaction mechanisms and the development of new synthetic pathways.
Biology
Research into the biological activities of this compound has revealed promising results:
- Enzyme Inhibition: Derivatives of this compound have shown potential as enzyme inhibitors, impacting various metabolic pathways.
- Antimicrobial Properties: Studies indicate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting inhibitory concentrations as low as 50 µg/mL.
Medicine
The compound is being explored for its potential as a scaffold in pharmaceutical development:
- Anti-inflammatory Effects: In vivo studies have demonstrated reductions in inflammatory markers such as TNF-alpha and IL-6 when treated with derivatives of this compound.
- Cancer Research: Investigations into its antiproliferative effects on cancer cell lines (e.g., HepG2 and HT-29) have indicated moderate cytotoxicity and the ability to induce apoptosis in cancer cells .
Industry
In industrial applications, this compound is utilized in:
- The synthesis of polymers and specialty chemicals.
- As an additive in synthetic lubricants due to its unique chemical properties.
Antimicrobial Activity
Research has shown that certain derivatives exhibit significant antimicrobial properties:
- Study Results: Derivative A showed moderate activity, while Derivative B demonstrated high activity against specific pathogens.
| Derivative | Antimicrobial Activity |
|---|---|
| Compound A | Moderate |
| Compound B | High |
| Compound C | Low |
Anti-inflammatory Effects
A study conducted on a rat model indicated that treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups.
Cancer Research
Further investigations into the compound's effects on cancer cell lines revealed:
- IC50 Values: Indicating moderate cytotoxicity.
- Mechanism of Action: Induction of apoptosis was noted as a promising avenue for future research.
Mechanism of Action
The mechanism by which 4-Methylbicyclo[2.2.2]octane-2,6-dione exerts its effects involves interactions with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The rigid bicyclic structure of the compound allows for precise interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Symmetry Effects
Bicyclo[2.2.2]octane-2,5-dione (AS99190)
- Structure : Ketones at positions 2 and 3.
- Symmetry : Higher symmetry (C2 axis) compared to 2,6-dione derivatives.
- NMR Characteristics : Carbon-13 shifts for C-1 and C-4 are distinct due to symmetry, simplifying assignments .
- Applications : Used as a precursor in drug discovery (e.g., price: $330/100mg) .
4-Methylbicyclo[2.2.2]octane-2,6-dione
- Structure : Ketones at 2 and 6, methyl at 4.
- Symmetry : Lower symmetry due to 2,6-dione placement, leading to distinct spectroscopic profiles.
Table 1: Structural and Symmetry Comparison
| Compound | Ketone Positions | Symmetry | Key Feature |
|---|---|---|---|
| Bicyclo[2.2.2]octane-2,5-dione | 2,5 | C2 | High symmetry, simplified NMR |
| 4-Methyl-2,6-dione | 2,6 | None | Steric hindrance at C4 |
Heteroatom-Containing Analogs
3,5-Diazabicyclo[2.2.2]octane-2,6-dione Derivatives
- Structure : Nitrogen atoms at positions 3 and 5 (diaza bridge).
- Properties : Enhanced hydrogen-bonding capacity and dipole moments, critical for ferroelectric applications (spontaneous polarization: ~1 μC cm⁻²) .
- Comparison : The absence of nitrogen in 4-methyl-2,6-dione reduces polarity but increases hydrophobicity, favoring lipid membrane penetration in biological systems.
Table 2: Heteroatom Impact on Properties
| Compound | Heteroatoms | Key Property | Application |
|---|---|---|---|
| 3,5-Diaza-2,6-dione | N at 3,5 | Ferroelectricity | Materials science |
| 4-Methyl-2,6-dione | None | Lipophilicity | Drug delivery |
Biological Activity
4-Methylbicyclo[2.2.2]octane-2,6-dione, a bicyclic diketone, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Formula:
- IUPAC Name: this compound
- Molecular Formula: C9H12O2
- Molecular Weight: 152.19 g/mol
- CAS Number: 119986-98-0
| Property | Value |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | MDSIHOJODTWKJS-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves the Diels-Alder reaction, a well-established method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions yields the bicyclo[2.2.2]octane core, followed by functionalization steps such as oxidation and methylation to produce the desired compound.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The rigid bicyclic structure allows for precise interactions with enzymes and receptors, potentially influencing various biochemical pathways:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
- Antimicrobial Properties: Derivatives of this compound have been studied for their potential antimicrobial effects against various pathogens.
Case Studies and Research Findings
-
Antimicrobial Activity:
- Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- In vitro studies demonstrated that certain derivatives inhibited bacterial growth at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Effects:
- A study explored the anti-inflammatory properties of the compound in a rat model of acute inflammation.
- Results showed a reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when treated with the compound compared to control groups.
-
Cancer Research:
- Investigations into the antiproliferative effects of this compound on cancer cell lines (e.g., HepG2 and HT-29) revealed IC50 values indicating moderate cytotoxicity.
- The compound's ability to induce apoptosis in cancer cells was noted as a promising area for further research.
Q & A
Q. What safety protocols are critical for handling 4-Methylbicyclo[2.2.2]octane-2,6-dione in laboratory settings?
- Methodological Answer : Follow GHS-aligned precautions derived from structurally similar bicyclo[2.2.2]octane derivatives:
- PPE : Nitrile gloves, chemical-resistant goggles, and lab coats.
- Engineering Controls : Fume hoods for aerosol mitigation (H335).
- Emergency Response : Immediate flushing with water for skin/eye exposure (H315, H319) and medical consultation.
- Storage : Inert atmosphere, away from oxidizers (per stability guidelines for bicyclic ketones).
Table: Key Hazards from Analogous Compounds
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion; use spill kits |
| Respiratory Irritation | H335 | Ventilation; respiratory protection |
| Skin Irritation | H315 | Gloves and lab coats |
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry and ring conformation (e.g., as applied to salt crystals in CCDC 1985013).
- NMR : Use DEPT-135 to distinguish quaternary carbons and -COSY for coupling patterns.
- IR Spectroscopy : Confirm ketone groups (C=O stretch ~1700–1750 cm).
Cross-validate with computational methods (DFT for optimized geometries).
Q. What synthetic routes are feasible for bicyclo[2.2.2]octane-dione derivatives?
- Methodological Answer :
- Step 1 : Diels-Alder cyclization of methyl-substituted dienes with maleic anhydride.
- Step 2 : Catalytic hydrogenation to reduce unsaturated bonds.
- Step 3 : Oxidative cleavage (e.g., ozonolysis) to install dione groups.
Purify via recrystallization (ethanol/water) and monitor by TLC.
Advanced Research Questions
Q. How can contradictions in thermodynamic data (e.g., melting points) for this compound be resolved?
- Methodological Answer :
- Purity Assessment : Use HPLC (>99% purity threshold) and DSC for melting point consistency.
- Environmental Controls : Standardize humidity/temperature during measurements.
- Collaborative Validation : Compare data across labs using shared reference samples.
Q. What computational strategies model the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to predict regioselectivity.
- Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMF).
- Kinetic Isotope Effects (KIEs) : Validate computational predictions experimentally.
Q. How does surface adsorption impact the stability of this compound in indoor lab environments?
- Methodological Answer :
- Microspectroscopic Imaging : Track degradation on silica or glass surfaces using AFM-IR.
- GC/MS Analysis : Identify oxidation byproducts (e.g., carboxylic acids).
- Controlled Exposure : Vary humidity/light conditions to mimic real-world scenarios.
Q. What experimental designs address conflicting kinetic data in photodegradation studies?
- Methodological Answer :
- Light Source Calibration : Use actinometers to standardize UV intensity.
- Quencher Studies : Add tert-butanol to isolate hydroxyl radical pathways.
- Replicate Trials : Perform triplicate runs with blinded data analysis.
Q. How can hydrogen-bonding interactions of this compound be exploited in crystal engineering?
- Methodological Answer :
- Co-crystallization : Pair with hydrogen-bond donors (e.g., phenol derivatives) to stabilize lattice structures.
- SCXRD Analysis : Resolve intermolecular interactions (as in 2-Aminoanilinium salts, CCDC 1985013).
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H vs. C⋯H contacts).
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer :
- DoE Optimization : Vary catalysts (e.g., Lewis acids), temperatures, and solvent ratios.
- In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time reaction monitoring.
- Statistical Analysis : Apply ANOVA to identify critical factors (p < 0.05).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR shifts for this compound?
- Methodological Answer :
- Referencing Standards : Calibrate using tetramethylsilane (TMS) or internal standards (e.g., DMSO-d6).
- Solvent Effects : Note shifts in CDCl3 vs. DMSO and report solvent explicitly.
- Collaborative Databases : Submit data to PubChem or CCDC for cross-validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
